Dioctyldi(lauroyloxy)tin

描述

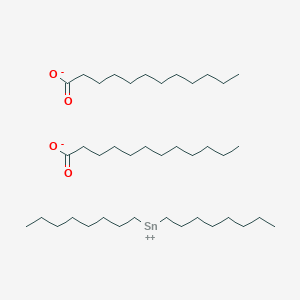

Dioctyldi(lauroyloxy)tin, also known as dioctyltin dilaurate (CAS 3648-18-8), is an organotin compound with the molecular formula C₄₀H₈₀O₄Sn . It is characterized by two lauroyloxy (dodecanoyloxy) groups and two octyl chains bonded to a central tin atom. This structure confers lipophilic properties, making it highly compatible with polymeric matrices.

属性

分子式 |

C40H80O4Sn |

|---|---|

分子量 |

743.8 g/mol |

IUPAC 名称 |

dioctyltin(2+);dodecanoate |

InChI |

InChI=1S/2C12H24O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-5-7-8-6-4-2;/h2*2-11H2,1H3,(H,13,14);2*1,3-8H2,2H3;/q;;;;+2/p-2 |

InChI 键 |

XQBCVRSTVUHIGH-UHFFFAOYSA-L |

规范 SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].CCCCCCCC[Sn+2]CCCCCCCC |

产品来源 |

United States |

相似化合物的比较

Table 1: Comparative Overview of Tin Compounds

| Compound Name | CAS Number | Molecular Formula | Structure Type | Primary Applications | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | 3648-18-8 | C₄₀H₈₀O₄Sn | Organotin | PVC stabilizer, polyurethane catalyst | 776.37 |

| Tin(II) fluoride | 7783-47-3 | SnF₂ | Inorganic | Dental anticavity agent (toothpaste) | 156.71 |

| Stannous chloride dihydrate | 10025-69-1 | SnCl₂·2H₂O | Inorganic hydrate | Reducing agent, tin plating | 225.65 |

Key Comparisons:

Structural Complexity vs. Simplicity: this compound’s organometallic structure (long alkyl and ester chains) enables superior compatibility with organic polymers, unlike inorganic counterparts like SnF₂ or SnCl₂ . Tin(II) fluoride’s ionic Sn-F bonds make it water-soluble and suitable for oral care, whereas this compound’s hydrophobicity restricts it to non-aqueous systems .

Thermal Stability :

- This compound operates effectively at high temperatures (≥200°C), critical for PVC processing. In contrast, SnCl₂·2H₂O decomposes upon heating, limiting its use to low-temperature applications like electroplating .

Catalytic vs. Reactive Roles :

- This compound acts as a catalyst in polyurethane synthesis, whereas SnCl₂ serves as a reducing agent in redox reactions (e.g., converting nitro compounds to amines) .

Toxicity and Regulatory Status: Organotin compounds like this compound face stricter regulations due to environmental persistence and toxicity concerns. Tin(II) fluoride, however, is FDA-approved for dental use, reflecting its lower ecological risk .

Research Findings and Industrial Relevance

- Thermal Degradation Mitigation: this compound reduces PVC discoloration and chain scission by neutralizing HCl, outperforming inorganic tin salts in long-term stability tests .

- Catalytic Efficiency : In polyurethane foams, it achieves >90% reaction yield at 80°C, a benchmark unattainable by SnCl₂ or SnF₂ due to their incompatibility with organic reactants .

- Synergistic Formulations : Blending this compound with zinc stearate reduces tin content by 30–40% while maintaining performance, addressing cost and regulatory challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。